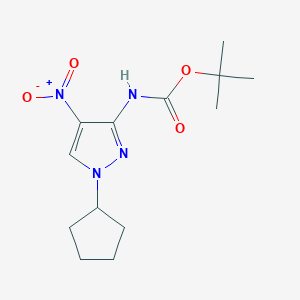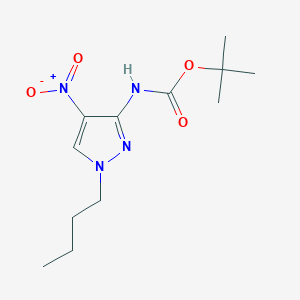
3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate
Descripción general
Descripción
3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate, also known as DPPN, is a heterocyclic compound that has shown promising results in scientific research. It is a nitrogen-containing compound that is commonly used as a fluorescent probe in biochemical and physiological experiments.
Mecanismo De Acción
3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate works by binding to specific targets in cells and emitting fluorescence when excited by light. Its mechanism of action is based on the principles of fluorescence resonance energy transfer (FRET). This compound absorbs light at a specific wavelength and transfers the energy to a nearby molecule, causing it to emit fluorescence. This process can be used to detect the presence of specific molecules in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is biocompatible, making it suitable for use in live cell experiments. It has been used to study the localization of lipids in cells and to detect reactive oxygen species. This compound has also been used to study the activity of enzymes and the binding of proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate has several advantages for lab experiments. It is a highly sensitive fluorescent probe, allowing for the detection of low concentrations of specific molecules in cells. It is also biocompatible and has minimal toxicity, making it suitable for use in live cell experiments. However, this compound has some limitations. It is not suitable for use in certain types of experiments, such as those involving high concentrations of reducing agents. Additionally, its fluorescent properties can be affected by environmental factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of 3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate in scientific research. One potential application is in the study of cancer cells. This compound has been shown to bind to cancer cells and emit fluorescence, making it a potential tool for the detection and diagnosis of cancer. Additionally, this compound could be used to study the activity of specific enzymes and proteins in cells. Finally, this compound could be used to study the effects of environmental factors, such as pollutants and toxins, on cells.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its unique fluorescent properties make it a useful tool for the detection of specific molecules in cells, and its biocompatibility makes it suitable for use in live cell experiments. While there are some limitations to its use, this compound has several potential applications in the study of cancer cells, enzymes, and environmental factors. Further research is needed to fully explore the potential of this compound in scientific research.
Aplicaciones Científicas De Investigación
3,4-Dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate has been widely used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of proteins and DNA, as well as the activity of enzymes. This compound has also been used to study the localization of lipids in cells and to detect reactive oxygen species. Its unique fluorescent properties make it a valuable tool in scientific research.
Propiedades
IUPAC Name |
3,4-dioxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3/c17-13-10-6-2-3-7-11(10)14(18)15(19)12(13)16-8-4-1-5-9-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGUDCCBZUEPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389403 | |
| Record name | BAS 00634883 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21758-86-1 | |
| Record name | NSC81054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BAS 00634883 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B3252560.png)



![2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B3252598.png)
